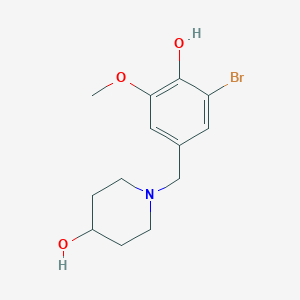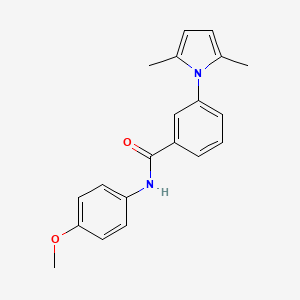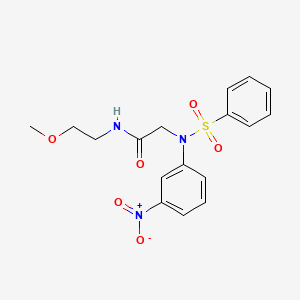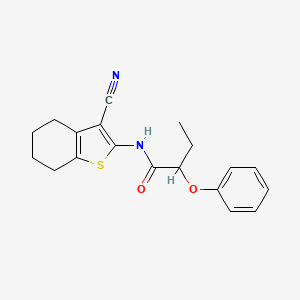
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol, also known as BZP, is a psychoactive drug that has been used recreationally. However, it has also shown potential in scientific research due to its unique chemical structure and properties. In
作用機序
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to a feeling of euphoria and increased energy.
Biochemical and Physiological Effects
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol has a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. These effects are similar to those seen with other stimulant drugs, such as cocaine and amphetamines.
実験室実験の利点と制限
One advantage of using 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It also has a unique chemical structure that makes it useful for studying the mechanisms of action of other drugs that act on the dopamine and serotonin systems.
However, there are also limitations to using 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol in lab experiments. One of the main limitations is that it has a relatively short half-life, which means that its effects are not long-lasting. This can make it difficult to study the long-term effects of the drug. Additionally, it has been found to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol. One area of interest is in its potential as a treatment for mental health disorders. Studies have shown that it may be effective in treating depression and anxiety, and further research is needed to explore this potential.
Another area of interest is in its use as a tool for studying the mechanisms of action of other drugs that act on the dopamine and serotonin systems. By understanding how 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol works, researchers may be able to develop new drugs that are more effective and have fewer side effects.
Conclusion
In conclusion, 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol is a psychoactive drug that has shown potential in scientific research due to its unique chemical structure and properties. It has been found to have stimulant properties and can increase the release of dopamine and serotonin in the brain. While there are some limitations to using 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol in lab experiments, it remains a valuable tool for studying the mechanisms of action of other drugs and for exploring its potential as a treatment for mental health disorders.
合成法
The synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol is a complex process that involves a number of steps. It starts with the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with piperidine in the presence of a strong base. This results in the formation of an intermediate product, which is then reduced using sodium borohydride to yield the final product, 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol.
科学的研究の応用
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol has been used in scientific research due to its potential as a psychoactive drug. It has been found to have stimulant properties and can increase the release of dopamine and serotonin in the brain. This makes it a potential candidate for the treatment of certain mental health disorders, such as depression and anxiety.
特性
IUPAC Name |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-18-12-7-9(6-11(14)13(12)17)8-15-4-2-10(16)3-5-15/h6-7,10,16-17H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJHBGVWHDCLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)



![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)
![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)